

An In-depth Technical Guide to the Potassium Mercuric Iodide Complex

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Compound of Interest

Compound Name: Potassium mercuric iodide

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This document provides a comprehensive overview of the **potassium mercuric iodide** complex, widely known as Nessler's reagent. It details its chemical structure, properties, synthesis, and key applications, with a focus on the technical information relevant to scientific research and development.

Chemical Structure and Properties

The **potassium mercuric iodide** complex, with the chemical formula $K_2[HgI_4]$, is an inorganic compound. It consists of two potassium cations (K^+) and a tetraiodomercurate(II) anion ($[HgI_4]^{2-}$).^{[1][2][3]} The central mercury atom in the anion is in the +2 oxidation state and is coordinated to four iodide ions. The complex is characterized by a tetrahedral geometry of the $[HgI_4]^{2-}$ anion.^{[2][4]}

It is also known by several synonyms, including Nessler's Reagent, Potassium tetraiodomercurate(II), Dipotassium tetraiodomercurate, and Mercury(II) potassium iodide.^{[5][6]} The compound typically appears as odorless, yellow crystals that are highly soluble in water, alcohol, ether, and acetone.^{[5][6][7]} It is often commercially available in its anhydrous form and is deliquescent, meaning it readily absorbs moisture from the air.^{[5][8]}

A key characteristic of **potassium mercuric iodide** is its thermochromic property, changing color with variations in temperature.^[7]

Table 1: Physical and Chemical Properties of **Potassium Mercuric Iodide**

Property	Value
Chemical Formula	$K_2[HgI_4]$
Molecular Weight	786.41 g/mol
Appearance	Yellow, odorless crystals
Solubility	Highly soluble in water, alcohol, ether, acetone
Key Anion	Tetraiodomercurate(II) ($[HgI_4]^{2-}$)
Anion Geometry	Tetrahedral

Crystallographic Data

While detailed crystal structure analysis for $K_2[HgI_4]$ is not readily available in the initial search, extensive studies have been conducted on the related monohydrate, potassium triiodidomercurate(II) monohydrate ($K[HgI_3] \cdot H_2O$). In this structure, the mercury atoms form distorted $[HgI_4]$ tetrahedra that share corners to create a chain. The potassium cations are seven-coordinate, a common feature due to their large ionic radius.^[5]

Table 2: Crystallographic Data for Potassium Triiodidomercurate(II) Monohydrate ($K[HgI_3] \cdot H_2O$)^[5]

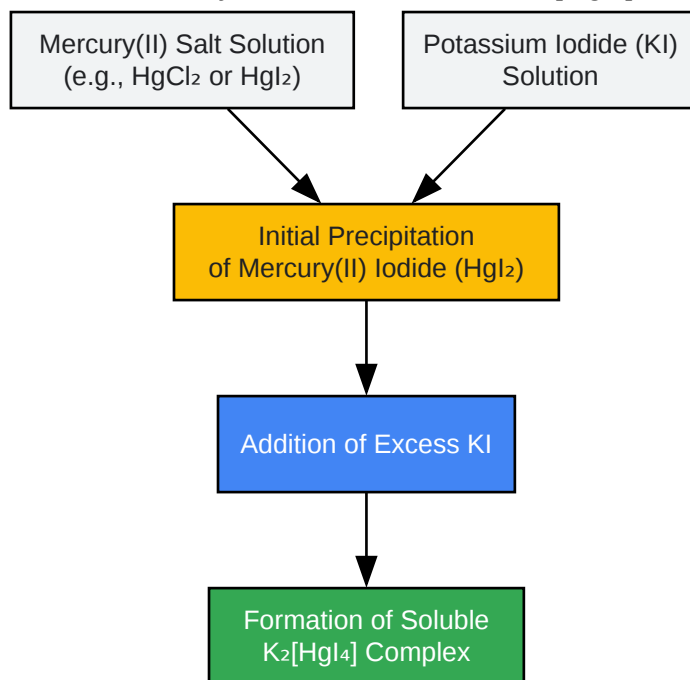
Parameter	Value
Crystal System	Orthorhombic
Space Group	$Pna2_1$
Unit Cell Dimensions (Å)	$a = 8.5810(2)$, $b = 9.2648(3)$, $c = 11.4073(4)$
Volume (Å ³)	906.89(5)
Z Value	4

Table 3: Selected Bond Distances in $K[HgI_3] \cdot H_2O$ ^[5]

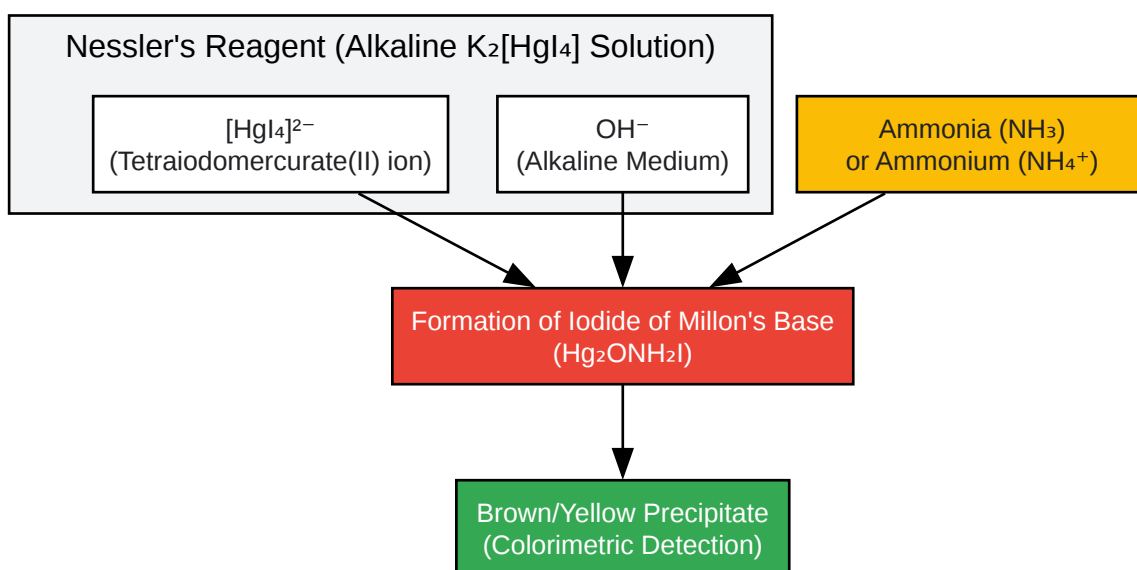
Bond	Distance (Å)
Hg1—I1	2.7131(5)
Hg1—I2	2.8356(5)
Hg1—I2i	2.8968(5)
Hg1—I3	2.7333(5)
K1—O1	2.769(5)

Synthesis and Experimental Protocols

The synthesis of **potassium mercuric iodide** typically involves the reaction of a mercury(II) salt with an excess of potassium iodide. The initial reaction forms a precipitate of mercury(II) iodide, which then dissolves in the excess potassium iodide to form the soluble tetraiodomercurate(II) complex.

General Synthesis Workflow of $K_2[HgI_4]$ 

Reaction Pathway for Ammonia Detection



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